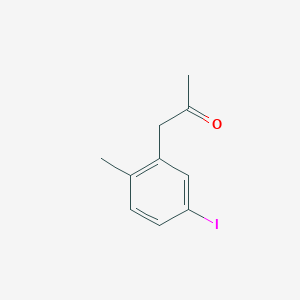
1-(5-Iodo-2-methylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Iodo-2-methylphenyl)propan-2-one is a chemical compound characterized by the presence of an iodo substituent and a methylphenyl group attached to a propanone backbone. This compound, with the molecular formula C10H11IO and a molecular weight of 274.1 g/mol, is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
The synthesis of 1-(5-Iodo-2-methylphenyl)propan-2-one typically involves the iodination of 2-methylpropiophenoneIndustrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Iodo-2-methylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Iodo-2-methylphenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(5-Iodo-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, thereby exerting their biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
1-(5-Iodo-2-methylphenyl)propan-2-one can be compared with other similar compounds, such as:
2-Iodo-1-p-tolyl-propan-1-one: This compound also contains an iodo substituent and a propanone backbone but differs in the position of the methyl group.
1-(4-Iodo-2-methylphenyl)propan-2-one: Similar in structure but with the iodo group at a different position on the aromatic ring.
1-(5-Bromo-2-methylphenyl)propan-2-one: Contains a bromine atom instead of iodine, leading to different reactivity and properties.
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
1-(5-iodo-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6H,5H2,1-2H3 |
InChI Key |
XTPBFRLPAJRQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



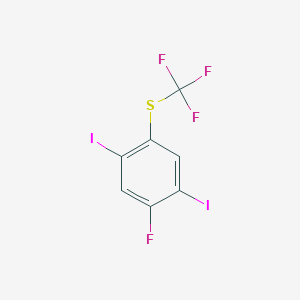

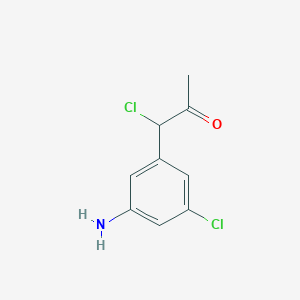
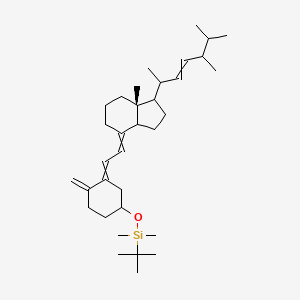
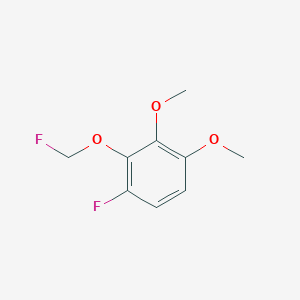
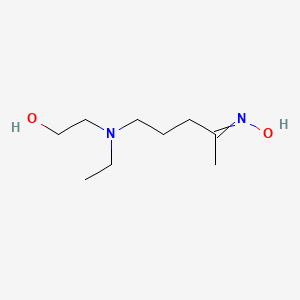
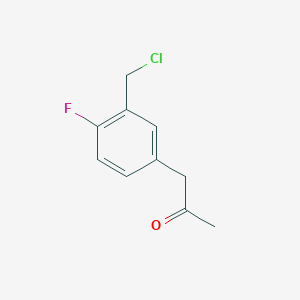

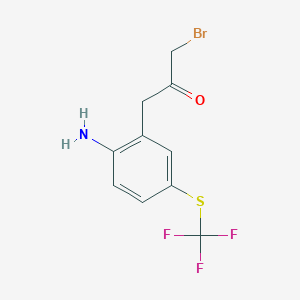
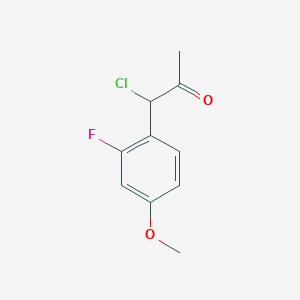
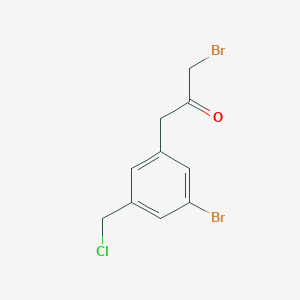
![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)

